8-Chloroquinazoline
Overview
Description
- 8-Chloroquinazoline (C<sub>8</sub>H<sub>5</sub>ClN<sub>2</sub>) is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring.
- It appears as light yellow crystals and is soluble in water .
- Also known as 1,3-diazanaphthalene , it is an aza derivative of quinoline.
Synthesis Analysis
- The synthesis of quinazoline involves various methods, including amidation and cyclization of 2-aminobenzoic acid derivatives .
- For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization to yield quinazolinones.
Molecular Structure Analysis
- Planar molecule with a bicyclic arrangement of rings.
- Dipole moment : 2.2 D.
Chemical Reactions Analysis
- Quinazoline derivatives participate in various reactions, including cross-coupling reactions to yield novel polysubstituted derivatives.
- Substituent properties significantly influence their biological activity.
Physical And Chemical Properties Analysis
- Melting point : 48°C.
- Boiling point : 243°C.
- Solubility : Soluble in water.
Scientific Research Applications
1. Metal-Catalyzed Cross-Coupling Reactions
- Summary of Application: Halogenated quinazolinones and quinazolines, including 8-Chloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application: These reactions are used to yield novel polysubstituted derivatives. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions has attracted considerable interest .
- Results or Outcomes: The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, for example, were previously prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors and were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .
2. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Summary of Application: Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
- Methods of Application: A very promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
3. Anti-convulsant
- Summary of Application: Quinazoline derivatives have been found to exhibit anti-convulsant activity .
- Methods of Application: The specific methods of application can vary, but typically involve the administration of the quinazoline derivative as a medication .
- Results or Outcomes: The outcomes can also vary, but the overall result is a reduction in the occurrence or severity of seizures .
4. Antihyperlipidaemia
- Summary of Application: Quinazoline derivatives have been found to exhibit antihyperlipidaemia activity .
- Methods of Application: The specific methods of application can vary, but typically involve the administration of the quinazoline derivative as a medication .
- Results or Outcomes: The outcomes can also vary, but the overall result is a reduction in the levels of lipids (fats) in the blood .
5. Anti-Mycobacterial Agents
- Summary of Application: Quinazoline derivatives have been found to exhibit anti-mycobacterial activity .
- Methods of Application: The specific methods of application can vary, but typically involve the administration of the quinazoline derivative as a medication .
- Results or Outcomes: The outcomes can also vary, but the overall result is a reduction in the occurrence or severity of mycobacterial infections .
6. Imaging Technology
- Summary of Application: Quinazoline derivatives have been used in the development of new imaging technology .
- Methods of Application: The specific methods of application can vary, but typically involve the use of the quinazoline derivative as a contrast agent .
- Results or Outcomes: The outcomes can also vary, but the overall result is improved imaging results, which can help identify diseases in their early stages .
Safety And Hazards
- Irritant ; handle with care.
- Flash point : 106°C.
- Avoid inhalation, skin contact, and ingestion .
- Dispose properly .
Future Directions
- Design and synthesize new quinazoline-based compounds with potential anticancer potency against bladder cancers.
- Explore their biological properties and evaluate their efficacy.
properties
IUPAC Name |
8-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOERVORSOTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392307 | |
Record name | 8-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinazoline | |
CAS RN |
7557-04-2 | |
Record name | 8-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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